Methyl 2-amino-3-iodobenzoate can be classified as:
The synthesis of methyl 2-amino-3-iodobenzoate typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of methyl 2-amino-3-iodobenzoate features:
COC(=O)C1=C(C(=CC(=C1)I)N)F
WBLXHILFBNQEBN-UHFFFAOYSA-N
The presence of both iodine and amino groups allows for diverse chemical reactivity, making this compound valuable in synthetic organic chemistry.
Methyl 2-amino-3-iodobenzoate can undergo several types of chemical reactions:
The mechanism of action for methyl 2-amino-3-iodobenzoate varies depending on its application:
This dual functionality allows methyl 2-amino-3-iodobenzoate to be utilized in various pharmacological applications .
Methyl 2-amino-3-iodobenzoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 295.05 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
Stability | Sensitive to light; should be stored in dark conditions |
Reactivity | Reacts with nucleophiles; participates in oxidation/reduction reactions |
These properties influence its handling, storage, and application in research and industry.
Methyl 2-amino-3-iodobenzoate has a range of applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2